REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](Cl)=[O:5].[CH3:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>N1C=CC=CC=1>[O:5]=[C:4]([NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[CH3:8])[CH:3]=[C:2]([CH3:7])[CH3:1]
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to 0°
|
Type
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CUSTOM
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Details
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After 1 hour solvent was evaporated in vacuo
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
to yield a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ether/petroleum ether (boiling range 40-60)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C=C(C)C)NC1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |